molecular formula C16H17N3O3S B7811798 N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B7811798
M. Wt: 331.4 g/mol
InChI Key: FPGJASXLCUUQHE-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both a quinazolinone moiety and a hydroxyphenyl group in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

    Attachment of the Hydroxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the hydroxyphenyl moiety to the quinazolinone core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazolinones.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Tetrahydroquinazolinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The hydroxyphenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups attached to different cores.

    Sulfanyl Derivatives: Compounds with sulfanyl groups attached to various cores.

Uniqueness

N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-11-5-3-4-10(8-11)17-14(21)9-23-16-18-13-7-2-1-6-12(13)15(22)19-16/h3-5,8,20H,1-2,6-7,9H2,(H,17,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGJASXLCUUQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCC(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCC(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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